molecular formula C19H23NO2 B5623398 2-(3,5-dimethylphenoxy)-N-(2-ethyl-6-methylphenyl)acetamide

2-(3,5-dimethylphenoxy)-N-(2-ethyl-6-methylphenyl)acetamide

Cat. No.: B5623398
M. Wt: 297.4 g/mol
InChI Key: VTYPSVYBCUDDRN-UHFFFAOYSA-N
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Description

2-(3,5-dimethylphenoxy)-N-(2-ethyl-6-methylphenyl)acetamide is an organic compound that belongs to the class of acetamides This compound is characterized by the presence of a phenoxy group and a substituted phenyl group attached to an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-dimethylphenoxy)-N-(2-ethyl-6-methylphenyl)acetamide typically involves the reaction of 3,5-dimethylphenol with 2-ethyl-6-methylaniline in the presence of an acylating agent such as acetyl chloride or acetic anhydride. The reaction is usually carried out under reflux conditions in an inert solvent like dichloromethane or toluene. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can ensure the production of high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

2-(3,5-dimethylphenoxy)-N-(2-ethyl-6-methylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The phenoxy group can be oxidized to form quinone derivatives.

    Reduction: The acetamide moiety can be reduced to form the corresponding amine.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

    Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Corresponding amines.

    Substitution: Halogenated aromatic compounds.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use as a pharmaceutical agent.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(3,5-dimethylphenoxy)-N-(2-ethyl-6-methylphenyl)acetamide involves its interaction with specific molecular targets. The phenoxy and phenyl groups may interact with enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3,5-dimethylphenoxy)-N-(2-methylphenyl)acetamide
  • 2-(3,5-dimethylphenoxy)-N-(2-ethylphenyl)acetamide
  • 2-(3,5-dimethylphenoxy)-N-(2,6-dimethylphenyl)acetamide

Uniqueness

2-(3,5-dimethylphenoxy)-N-(2-ethyl-6-methylphenyl)acetamide is unique due to the specific substitution pattern on the phenyl rings, which can influence its chemical reactivity and biological activity. The presence of both ethyl and methyl groups on the phenyl rings can lead to distinct steric and electronic effects, differentiating it from other similar compounds.

Properties

IUPAC Name

2-(3,5-dimethylphenoxy)-N-(2-ethyl-6-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO2/c1-5-16-8-6-7-15(4)19(16)20-18(21)12-22-17-10-13(2)9-14(3)11-17/h6-11H,5,12H2,1-4H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTYPSVYBCUDDRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC(=C1NC(=O)COC2=CC(=CC(=C2)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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